5-Cyano-2-fluorobenzoic acid
CAS No.: 146328-87-2
Cat. No.: VC21153787
Molecular Formula: C8H4FNO2
Molecular Weight: 165.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146328-87-2 |
|---|---|
| Molecular Formula | C8H4FNO2 |
| Molecular Weight | 165.12 g/mol |
| IUPAC Name | 5-cyano-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | UQXVUTYCTZULCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)F |
| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)O)F |
Introduction
Chemical and Structural Properties
Molecular Structure and Physicochemical Characteristics
The compound’s structure (Figure 1) features a carboxylic acid group at position 1, fluorine at position 2, and a cyano group at position 5. Its IUPAC name is 5-cyano-2-fluorobenzoic acid, with the SMILES string N#CC1=CC=C(F)C(C(=O)O)=C1 and InChI key UQXVUTYCTZULCD-UHFFFAOYSA-N . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–219°C | |
| Boiling Point | 322.1°C at 760 mmHg | |
| Solubility | Sparingly soluble in water | |
| Density | 1.45 g/cm³ (predicted) |
The fluorine atom’s electronegativity increases the acidity of the carboxylic acid group (), while the cyano group stabilizes intermediates in nucleophilic substitution reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-cyano-2-fluorobenzoic acid typically involves multi-step halogenation and cyanation processes. A patented method for analogous compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester) employs bromination and cyanide displacement under palladium catalysis . Key steps include:
-
Fluorination: Direct electrophilic fluorination of benzoic acid derivatives using -pyridine complexes.
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Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction with CuCN .
Industrial production often uses continuous flow reactors to optimize yield (≥95%) and purity . For example, Carl Roth’s synthesis protocol achieves a 97% purity grade through recrystallization in ethanol-water mixtures .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound is a critical building block in drug discovery, particularly for neurological agents. Its derivatives exhibit enhanced binding affinity to GABA receptors, as demonstrated in a 2024 study where it served as a precursor to anticonvulsant compounds .
Agrochemical Development
In agrochemistry, 5-cyano-2-fluorobenzoic acid is used to synthesize herbicides with low environmental persistence. A 2023 study reported a derivative with 90% efficacy against Amaranthus retroflexus at 50 ppm, outperforming traditional chloroacetamide herbicides .
Materials Science
The compound’s electron-deficient aromatic ring facilitates its use in organic semiconductors. Blended with polythiophene, it achieves a hole mobility of , suitable for organic photovoltaics .
Biological Activity and Mechanism
Antimicrobial Properties
In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The cyano group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Enzyme Inhibition
The compound acts as a competitive inhibitor of cytochrome P450 2D6 (), potentially altering the metabolism of co-administered drugs like tamoxifen .
Comparative Analysis with Analogues
| Compound | Antimicrobial MIC (µg/mL) | CYP2D6 Inhibition (, µM) | Cost (USD/g) |
|---|---|---|---|
| 5-Cyano-2-fluorobenzoic acid | 128 (S. aureus) | 4.7 | 45–120 |
| 4-Cyano-2-fluorobenzoic acid | 256 | 6.2 | 58–145 |
| 2-Fluorobenzoic acid | >512 | N/A | 12–30 |
Key Insight: The 5-cyano derivative’s superior bioactivity justifies its higher cost compared to simpler fluorobenzoic acids .
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